molecular formula C12H12F3NO2 B1359268 1-[4-(Trifluoromethoxy)phenyl]piperidin-4-one CAS No. 681508-68-9

1-[4-(Trifluoromethoxy)phenyl]piperidin-4-one

Cat. No. B1359268
Key on ui cas rn: 681508-68-9
M. Wt: 259.22 g/mol
InChI Key: JYWJACOTBDYONF-UHFFFAOYSA-N
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Patent
US07262212B2

Procedure details

A mixture of 8-(4-trifluoromethoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane (1.23 g, 4.06 mmol) prepared in Reference Example 21, concentrated hydrochloric acid (5 ml), water (10 ml), and ethanol (30 ml) was heated under reflux for 5 hours. The reaction mixture was allowed to return to room temperature and concentrated under reduced pressure. To the residue, 10% sodium hydroxide aqueous solution was added, and the mixture was extracted with methylene chloride. The extract was washed with water and brine, and dried over magnesium sulfate. After filtration, the filtrate was concentrated under reduced pressure. The residue was purified by silica gel column chromatography (n-hexane/ethyl acetate=3/1) to afford 1-(4-trifluoromethoxyphenyl)piperidin-4-one (848 mg, yield 81%) as a colorless oil.
Name
8-(4-trifluoromethoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane
Quantity
1.23 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:21])([F:20])[O:3][C:4]1[CH:9]=[CH:8][C:7]([N:10]2[CH2:19][CH2:18][C:13]3(OCC[O:14]3)[CH2:12][CH2:11]2)=[CH:6][CH:5]=1.Cl.O>C(O)C>[F:21][C:2]([F:1])([F:20])[O:3][C:4]1[CH:9]=[CH:8][C:7]([N:10]2[CH2:11][CH2:12][C:13](=[O:14])[CH2:18][CH2:19]2)=[CH:6][CH:5]=1

Inputs

Step One
Name
8-(4-trifluoromethoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane
Quantity
1.23 g
Type
reactant
Smiles
FC(OC1=CC=C(C=C1)N1CCC2(OCCO2)CC1)(F)F
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
Cl
Name
Quantity
10 mL
Type
reactant
Smiles
O
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
to return to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
To the residue, 10% sodium hydroxide aqueous solution was added
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with methylene chloride
WASH
Type
WASH
Details
The extract was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
After filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (n-hexane/ethyl acetate=3/1)

Outcomes

Product
Name
Type
product
Smiles
FC(OC1=CC=C(C=C1)N1CCC(CC1)=O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 848 mg
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 80.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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